![molecular formula C12H17N5O2S B2385507 1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea CAS No. 2380100-64-9](/img/structure/B2385507.png)
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings can be coupled through an ether linkage using appropriate alkylation reactions.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]thiourea: Similar structure but with a thiourea moiety.
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea is unique due to its specific combination of thiazole, pyrazole, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10-9-14-12(20-10)16-11(18)13-4-7-19-8-6-17-5-2-3-15-17/h2-3,5,9H,4,6-8H2,1H3,(H2,13,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDZKXUIMKPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
![ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385427.png)
![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)
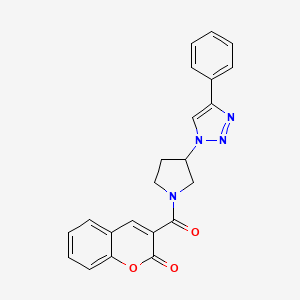
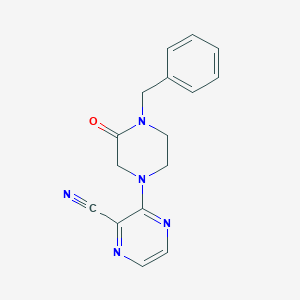
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)
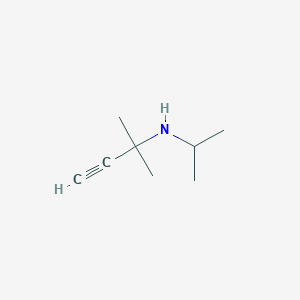
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2385440.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2385442.png)
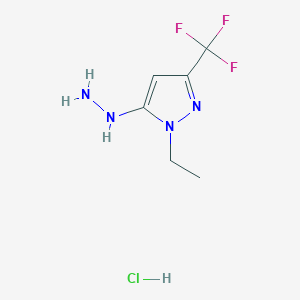
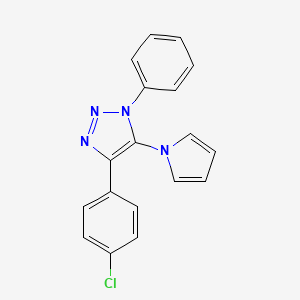
![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)
